5-Dimethylsulfamoyl-2-fluoro-benzoic acid 5-Dimethylsulfamoyl-2-fluoro-benzoic acid
Brand Name: Vulcanchem
CAS No.: 91103-94-5
VCID: VC5910779
InChI: InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
SMILES: CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Molecular Formula: C9H10FNO4S
Molecular Weight: 247.24

5-Dimethylsulfamoyl-2-fluoro-benzoic acid

CAS No.: 91103-94-5

Cat. No.: VC5910779

Molecular Formula: C9H10FNO4S

Molecular Weight: 247.24

* For research use only. Not for human or veterinary use.

5-Dimethylsulfamoyl-2-fluoro-benzoic acid - 91103-94-5

Specification

CAS No. 91103-94-5
Molecular Formula C9H10FNO4S
Molecular Weight 247.24
IUPAC Name 5-(dimethylsulfamoyl)-2-fluorobenzoic acid
Standard InChI InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Standard InChI Key SPLPERBFJNXJRZ-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O

Introduction

5-Dimethylsulfamoyl-2-fluoro-benzoic acid is a complex organic compound that has garnered attention in various fields of chemistry and pharmacology due to its unique structural properties. This compound combines a benzoic acid backbone with a dimethylsulfamoyl group and a fluorine atom, which can significantly influence its chemical and biological activities.

Synthesis and Preparation

The synthesis of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process may include halogenation, sulfamoylation, and carboxylation reactions. Detailed synthesis protocols are often reported in specialized chemical literature and patents.

Synthesis Steps

  • Starting Materials: The synthesis often begins with a fluorinated benzene derivative.

  • Sulfamoylation: Introduction of the dimethylsulfamoyl group using appropriate sulfamoylating agents.

  • Carboxylation: Conversion of the aromatic ring to a benzoic acid derivative.

Biological Activity

The biological activity of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid can be influenced by its structural features. The sulfamoyl group is known for its role in various biologically active compounds, including carbonic anhydrase inhibitors.

Potential Applications

  • Pharmacological Uses: Potential as a scaffold for drug development, particularly in areas requiring sulfonamide-like activity.

  • Biological Interactions: May interact with enzymes or receptors due to its structural similarity to known bioactive molecules.

Research Findings and Data

Research on 5-Dimethylsulfamoyl-2-fluoro-benzoic acid is limited, but studies on similar compounds provide insights into its potential applications and properties.

Data Table: Biological Activity

ActivityDescription
Carbonic Anhydrase InhibitionPotential activity based on sulfamoyl group presence
Other Biological ActivitiesMay interact with various enzymes or receptors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator